1-[3-(Prop-2-yn-1-yloxy)phenyl]ethan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3-prop-2-ynoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-3-7-13-11-6-4-5-10(8-11)9(2)12/h1,4-6,8H,7H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGOGUROFAUCLCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OCC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Approaches for 1 3 Prop 2 Yn 1 Yloxy Phenyl Ethan 1 One
Retrosynthetic Analysis and Key Disconnections of the Chemical Compound
A retrosynthetic analysis of 1-[3-(prop-2-yn-1-yloxy)phenyl]ethan-1-one reveals two primary disconnections. The most logical disconnection is at the ether linkage (C-O bond), which points to 3-hydroxyacetophenone and a propargyl halide (such as propargyl bromide) as the key synthons. This approach is based on the well-established Williamson ether synthesis. A second disconnection can be considered at the bond between the acetyl group and the aromatic ring, suggesting a Friedel-Crafts acylation of a propargyloxy-substituted benzene (B151609) derivative. However, the first disconnection is generally more favored due to the reliability and versatility of the Williamson ether synthesis.
Direct Synthetic Pathways
The direct synthesis of this compound is most commonly achieved through the O-propargylation of a suitable hydroxyacetophenone precursor.
O-Propargylation of Hydroxyacetophenone Precursors (e.g., 3-hydroxyacetophenone)
The O-propargylation of 3-hydroxyacetophenone is a straightforward and widely employed method for the synthesis of this compound. This reaction, a classic example of the Williamson ether synthesis, involves the deprotonation of the phenolic hydroxyl group of 3-hydroxyacetophenone with a base to form a phenoxide ion, which then acts as a nucleophile, attacking an electrophilic propargyl source, typically propargyl bromide or propargyl chloride.
The choice of base and solvent is crucial for the success of this reaction, influencing both the reaction rate and the yield of the desired product. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH). Polar aprotic solvents such as acetone, dimethylformamide (DMF), and acetonitrile (B52724) are frequently used to facilitate the reaction.
| Precursor | Reagents | Base | Solvent | Temperature | Yield |
| 3-hydroxyacetophenone | Propargyl bromide | K₂CO₃ | Acetone | Reflux | High |
| 3-hydroxyacetophenone | Propargyl bromide | Cs₂CO₃ | DMF | Room Temp. | High |
| 4'-hydroxy-3'-methoxyacetophenone | Propargyl bromide | Triethylamine | Acetone | 353 K | Not Specified |
This table is interactive. Users can sort and filter the data.
The reaction is typically carried out under reflux conditions to ensure completion. Following the reaction, the product is usually isolated and purified using standard techniques such as extraction and column chromatography.
Alternative Synthetic Routes to the Acetophenone (B1666503) Moiety (e.g., Friedel-Crafts Acylation, if applicable to precursors)
While the O-propargylation of commercially available 3-hydroxyacetophenone is the most direct route, alternative methods for the synthesis of the acetophenone precursor itself are available. One of the fundamental reactions for introducing an acetyl group onto an aromatic ring is the Friedel-Crafts acylation. ias.ac.in However, direct Friedel-Crafts acylation of phenol (B47542) to selectively produce 3-hydroxyacetophenone is challenging due to the directing effects of the hydroxyl group (ortho- and para-directing) and potential O-acylation.
More practical synthetic routes to 3-hydroxyacetophenone often involve multiple steps. For example, one common industrial process starts with acetophenone, which is nitrated to m-nitroacetophenone, followed by reduction of the nitro group to an amino group, and finally, diazotization and hydrolysis to yield 3-hydroxyacetophenone. chemicalbook.com Another approach involves the protection of the hydroxyl group of 3-hydroxybenzoic acid, followed by conversion to the acid chloride, reaction with an appropriate organometallic reagent to form the ketone, and subsequent deprotection. chemicalbook.com
Convergent Synthesis Strategies for Structural Analogues
Convergent synthesis is a powerful strategy for the efficient construction of complex molecules, including structural analogues of this compound. wikipedia.org This approach involves the independent synthesis of key fragments of the target molecule, which are then coupled together in the later stages of the synthesis.
For the synthesis of structural analogues, one could envision a convergent strategy where a variety of substituted hydroxyacetophenones are prepared in parallel. These can then be coupled with a range of functionalized propargyl derivatives. This modular approach allows for the rapid generation of a library of compounds with diverse substitution patterns on both the aromatic ring and the propargyl moiety. For instance, substituted phenols can be acylated to produce a variety of hydroxyacetophenone building blocks. Simultaneously, different terminal alkynes can be functionalized to introduce diverse chemical handles. The subsequent coupling of these two sets of building blocks would lead to a wide array of structural analogues.
Optimization of Reaction Conditions for Enhanced Efficiency and Selectivity
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound, while minimizing reaction times and by-product formation. For the O-propargylation of 3-hydroxyacetophenone, several factors can be fine-tuned.
The choice of base can significantly impact the reaction. While potassium carbonate is a cost-effective and commonly used base, stronger bases like cesium carbonate can often lead to higher yields and allow the reaction to proceed at lower temperatures. The solvent also plays a critical role; polar aprotic solvents like DMF can accelerate the reaction rate compared to less polar solvents like acetone.
Temperature is another key parameter. While refluxing is often employed to drive the reaction to completion, it can also lead to the formation of side products. Careful monitoring of the reaction progress by techniques such as thin-layer chromatography (TLC) can help determine the optimal reaction time and temperature to maximize the yield of the desired product. The stoichiometry of the reactants should also be optimized to ensure complete conversion of the starting material and to avoid the need for extensive purification.
Exploration of Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to design chemical processes that are environmentally benign. chemijournal.comnih.gov Several of these principles can be applied to the synthesis of this compound to make the process more sustainable.
One area of focus is the use of greener solvents. While DMF is an effective solvent for the O-propargylation reaction, it is also a suspected reprotoxin. Exploring more environmentally friendly solvents such as ionic liquids or even water, in conjunction with phase-transfer catalysts, could be a valuable green alternative. labinsights.nl
Energy efficiency can be improved by employing alternative energy sources such as microwave irradiation or ultrasound. labinsights.nl These techniques can often significantly reduce reaction times and, in some cases, improve yields. For instance, microwave-assisted Williamson ether synthesis has been shown to be a rapid and efficient method for the preparation of ethers. researchgate.net
The use of catalysts is another cornerstone of green chemistry. While the Williamson ether synthesis is typically base-mediated rather than catalytic, exploring catalytic systems that could facilitate the reaction under milder conditions would be a significant advancement. Furthermore, ensuring that any catalysts used are recyclable and non-toxic is a key consideration.
By systematically applying these green chemistry principles, the synthesis of this compound can be made more efficient, safer, and more environmentally sustainable. researchgate.net
Chemical Transformations and Derivatization of 1 3 Prop 2 Yn 1 Yloxy Phenyl Ethan 1 One
Reactions Involving the Terminal Alkyne Moiety (Propargyl Group)
The terminal alkyne of 1-[3-(prop-2-yn-1-yloxy)phenyl]ethan-1-one is a gateway for a variety of addition and cycloaddition reactions, enabling its conjugation to other molecules and the formation of diverse heterocyclic systems.
The Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless, which emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. organic-chemistry.org This reaction has become a powerful tool for the synthesis of 1,2,3-triazoles from terminal alkynes and organic azides. researchgate.net The CuAAC reaction is renowned for its reliability, regioselectivity, and mild reaction conditions. nih.govnih.gov
The reaction of this compound with an organic azide (B81097) in the presence of a copper(I) catalyst exclusively yields the 1,4-disubstituted 1,2,3-triazole regioisomer. wikipedia.org This high regioselectivity is a key advantage over the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which typically produces a mixture of 1,4- and 1,5-regioisomers at elevated temperatures. organic-chemistry.org The copper(I) catalyst, often generated in situ from a copper(II) salt like copper(II) sulfate (B86663) and a reducing agent such as sodium ascorbate, activates the terminal alkyne for cycloaddition. wikipedia.org The reaction proceeds efficiently in a variety of solvents, including aqueous media, making it a green and versatile synthetic method. organic-chemistry.orgmdpi.com
The general scheme for the CuAAC reaction of this compound is as follows:
Scheme 1: General reaction for the formation of 1,4-disubstituted 1,2,3-triazoles via CuAAC.
A variety of copper sources can be employed, including copper(I) halides, copper(II) salts with a reducing agent, and various copper complexes. rsc.org The reaction is tolerant of a wide range of functional groups on both the alkyne and azide partners, which has contributed to its widespread use. rsc.org
Table 1: Examples of Catalysts and Conditions for CuAAC Reactions
| Catalyst System | Reducing Agent (if applicable) | Solvent | Temperature | Reference |
| Cu/C (heterogeneous) | None | Dichloromethane (DCM) | 110 °C (flow) | nih.gov |
| Copper(II) sulfate | Sodium ascorbate | Water/t-butanol | Room Temperature | wikipedia.org |
| [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | None | Neat or CD₃CN | Room Temperature | nih.gov |
| CuI/DIPEA/HOAc | None | Not specified | Not specified | organic-chemistry.org |
| Copper nanoclusters | None | Not specified | Not specified | researchgate.net |
The formation of the stable and chemically inert triazole ring via the CuAAC reaction makes it an ideal linkage for connecting different molecular fragments. nih.gov This has led to its extensive use in molecular conjugation and bioconjugation. By functionalizing this compound with a molecule of interest and reacting it with an azide-tagged biomolecule (such as a protein, nucleic acid, or sugar), a stable conjugate can be formed. The biocompatibility of the CuAAC reaction, which can often be performed under physiological conditions, is a significant advantage for bioconjugation applications. nih.gov This methodology has been applied in diverse areas such as drug discovery, materials science, and the development of diagnostic tools. rsc.org
A significant advancement in click chemistry has been the development of metal-free alternatives to CuAAC, driven by the need to avoid the potential cytotoxicity of copper catalysts in biological systems. Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a prominent example of a bioorthogonal, metal-free click reaction. magtech.com.cnresearchgate.net
SPAAC utilizes a strained cycloalkyne, such as a cyclooctyne (B158145) derivative, which reacts rapidly with an azide without the need for a catalyst. nih.govnih.gov The driving force for this reaction is the release of ring strain in the cycloalkyne upon forming the triazole ring. magtech.com.cn While this compound itself is not a strained alkyne, it can be reacted with a strained azide, or more commonly, the azide partner would be attached to the biomolecule and the strained alkyne would be the labeling reagent. For the purposes of derivatizing this compound in a metal-free manner, it would first need to be converted to an azide to react with a strained alkyne.
Other metal-free click reactions that could potentially involve the alkyne moiety, though less common than SPAAC, include certain types of cycloadditions and thiol-yne reactions. researchgate.net The development of these metal-free approaches has significantly expanded the toolkit for chemical biology and materials science, allowing for the labeling and conjugation of molecules in living systems. nih.gov
Table 2: Comparison of CuAAC and SPAAC
| Feature | Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None (metal-free) |
| Alkyne | Terminal alkyne (e.g., in this compound) | Strained cycloalkyne (e.g., cyclooctyne) |
| Regioselectivity | 1,4-disubstituted triazole | Mixture of regioisomers |
| Reaction Rate | Generally very fast | Can be very fast, dependent on the strain of the cycloalkyne |
| Biocompatibility | Potential cytotoxicity due to copper catalyst | Generally considered highly biocompatible |
The terminal alkyne of this compound, being part of a propargyl ether, is not strongly activated towards Diels-Alder reactions. However, ynones (α,β-alkynyl ketones) are known to act as dienophiles in Diels-Alder reactions. uib.no For instance, a related compound, 3-bromo-1-phenylprop-2-ynone, has been studied in Diels-Alder reactions with dienes like furan. researchgate.net The reactivity of the dienophile in a Diels-Alder reaction is enhanced by the presence of electron-withdrawing groups. masterorganicchemistry.com
While the ketone in this compound is not directly conjugated to the alkyne, the potential for this compound to participate in [4+2] cycloadditions under certain conditions, particularly with highly reactive dienes, cannot be entirely ruled out. The reaction would lead to the formation of a six-membered ring. chemistrysteps.com Additionally, other types of pericyclic reactions, such as [3+2] cycloadditions with other dipoles like sydnones, could be envisioned. researchgate.net
The terminal alkyne of this compound is amenable to a variety of metal-catalyzed functionalization reactions beyond cycloadditions. These reactions allow for the introduction of a wide range of substituents at the alkyne carbons.
Hydrometallation involves the addition of a metal hydride (M-H) bond across the triple bond. This can be achieved with various metals, leading to the formation of vinyl-metal species. These intermediates can then be quenched with an electrophile to introduce a new group, or used in cross-coupling reactions. Common hydrometallation reactions include hydroboration, hydrostannylation, and hydrosilylation.
Other important metal-catalyzed functionalizations include:
Sonogashira coupling: A palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide to form a carbon-carbon bond. nih.gov
Alkyne dimerization: The coupling of two alkyne molecules, which can be catalyzed by various transition metals like rhodium or palladium, to form enynes. nih.gov
Propargylic functionalization: Reactions that occur at the carbon atom adjacent to the triple bond, which can be mediated by transition metals. researchgate.net
Addition of organoboron reagents: Transition metal-catalyzed addition of organoboron compounds across the alkyne can lead to the formation of stereodefined multisubstituted alkenes. scispace.com
These metal-catalyzed transformations significantly broaden the synthetic utility of this compound, enabling the creation of a vast array of derivatives with tailored properties. nih.gov
Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) "Click" Chemistry[2][3][4][5].
Transformations at the Ketone Moiety (Ethanone Group)
The ethanone (B97240) group, a simple ketone, is a key functional handle for a variety of chemical transformations. Its electrophilic carbonyl carbon and acidic α-protons on the methyl group are the primary sites of reactivity.
The carbonyl carbon of the ethanone group is susceptible to attack by nucleophiles. This fundamental reaction class allows for the conversion of the ketone into various alcohol derivatives.
Reduction: The ketone can be readily reduced to a secondary alcohol, 1-(3-(prop-2-yn-1-yloxy)phenyl)ethan-1-ol. This transformation is typically achieved with high efficiency using hydride-based reducing agents. Common reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). smolecule.com
Grignard Reactions: Organometallic reagents, such as Grignard reagents (R-MgX), act as potent carbon-based nucleophiles that add to the carbonyl carbon. masterorganicchemistry.comyoutube.com This reaction provides a powerful method for forming new carbon-carbon bonds and synthesizing tertiary alcohols. masterorganicchemistry.com The reaction of this compound with a Grignard reagent, followed by an acidic workup, yields a tertiary alcohol with the R-group from the Grignard reagent incorporated into the structure. sciencemadness.orgchegg.com
| Reaction Type | Reagent | Product | Key Transformation |
|---|---|---|---|
| Reduction | Sodium Borohydride (NaBH₄) | 1-[3-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol | Ketone to Secondary Alcohol |
| Grignard Addition | Methylmagnesium Bromide (CH₃MgBr) | 2-[3-(Prop-2-yn-1-yloxy)phenyl]propan-2-ol | Ketone to Tertiary Alcohol |
| Grignard Addition | Phenylmagnesium Bromide (PhMgBr) | 1-Phenyl-1-[3-(prop-2-yn-1-yloxy)phenyl]ethan-1-ol | Ketone to Tertiary Alcohol |
The α-hydrogens of the ethanone's methyl group are acidic and can be removed by a base to form a nucleophilic enolate. This enolate can then participate in condensation reactions with various electrophiles, most notably aldehydes and ketones.
The Claisen-Schmidt condensation is a particularly relevant reaction, involving the base-catalyzed reaction between an aromatic ketone and an aromatic aldehyde to form a chalcone (B49325), or 1,3-diaryl-2-propen-1-one. jmpas.comgoogle.comdoubtnut.com This reaction is a cornerstone for the synthesis of chalcones, which are precursors to flavonoids and other biologically significant molecules. nih.gov In this context, this compound can be condensed with a variety of substituted benzaldehydes in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in an alcoholic solvent. nih.govresearchgate.netresearchgate.net A closely related compound, 1-[4-(prop-2-ynyloxy)phenyl]ethanone, has been successfully used in such condensations to produce chalcone derivatives. nih.goviucr.org
| Aldehyde Reactant | Base/Solvent | Chalcone Product Name |
|---|---|---|
| Benzaldehyde | KOH / Ethanol | (E)-1-[3-(Prop-2-yn-1-yloxy)phenyl]-3-phenylprop-2-en-1-one |
| 4-Chlorobenzaldehyde | NaOH / Methanol | (E)-3-(4-Chlorophenyl)-1-[3-(prop-2-yn-1-yloxy)phenyl]prop-2-en-1-one |
| 3-Nitrobenzaldehyde | KOH / Ethanol | (E)-3-(3-Nitrophenyl)-1-[3-(prop-2-yn-1-yloxy)phenyl]prop-2-en-1-one |
| 4-Methoxybenzaldehyde | NaOH / Methanol | (E)-3-(4-Methoxyphenyl)-1-[3-(prop-2-yn-1-yloxy)phenyl]prop-2-en-1-one |
Beyond condensation, the enolate generated from the deprotonation of the α-carbon can react with a range of other electrophiles. This allows for the introduction of various functional groups at the position adjacent to the carbonyl. For example, the enolate can be reacted with alkyl halides to achieve α-alkylation or with sources of electrophilic halogens (e.g., N-bromosuccinimide) to produce α-haloketones. These α-functionalized ketones are themselves valuable synthetic intermediates for constructing more complex molecules, including various heterocyclic systems.
Reactions on the Phenyl Ring (Electrophilic and Cross-Coupling)
The benzene (B151609) ring of this compound is another key site for chemical modification, allowing for the introduction of new substituents through electrophilic substitution or the formation of new carbon-carbon and carbon-heteroatom bonds via cross-coupling reactions.
Electrophilic aromatic substitution (SEAr) is a fundamental process for functionalizing aromatic rings. wikipedia.orglibretexts.org The regiochemical outcome of such reactions on a substituted benzene ring is governed by the electronic properties of the existing substituents. masterorganicchemistry.com In the case of this compound, the ring bears two substituents:
Acetyl group (-COCH₃): This is a moderately deactivating group and a meta-director due to its electron-withdrawing resonance and inductive effects.
Propargyloxy group (-OCH₂C≡CH): This is an activating group and an ortho, para-director due to the electron-donating resonance effect of the oxygen atom, which outweighs its inductive electron-withdrawing effect.
The directing effects of these two groups are synergistic. The activating propargyloxy group directs incoming electrophiles to the ortho (position 2 and 4) and para (position 6) positions relative to itself. The deactivating acetyl group directs to the meta positions (positions 1 and 5) relative to itself. The positions that are activated by the propargyloxy group (positions 2, 4, and 6) are the most likely sites of substitution. Steric hindrance from the existing substituents may influence the ratio of ortho versus para products. masterorganicchemistry.comyoutube.com Common SEAr reactions include nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃ or Cl₂/AlCl₃), and Friedel-Crafts reactions. masterorganicchemistry.com
| Reaction | Reagents | Predicted Major Substitution Positions | Rationale |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | C4 and C6 | Ortho/para directing by activating -OR group. |
| Bromination | Br₂, FeBr₃ | C4 and C6 | Ortho/para directing by activating -OR group. |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | C4 and C6 | Ortho/para directing by activating -OR group. (Ring is not strongly deactivated). |
Palladium-catalyzed cross-coupling reactions represent a powerful toolkit for modern organic synthesis, enabling the formation of C-C and C-heteroatom bonds with high efficiency and selectivity. sigmaaldrich.com To utilize these methods, the aromatic ring of this compound would first need to be functionalized with a suitable leaving group, typically a halide (I, Br) or a triflate (-OTf).
This pre-functionalization can be achieved via electrophilic aromatic substitution, for instance, through iodination or bromination as described previously. The resulting aryl halide can then participate in a variety of palladium-catalyzed cross-coupling reactions, such as:
Suzuki Coupling: Reaction with an organoboron reagent (e.g., an arylboronic acid) to form a biaryl structure. nih.gov
Heck Coupling: Reaction with an alkene to form a substituted alkene. nih.gov
Sonogashira Coupling: Reaction with a terminal alkyne, which would provide a molecule with two distinct alkyne functionalities.
Buchwald-Hartwig Amination: Reaction with an amine to form an arylamine.
These reactions dramatically expand the synthetic utility of the this compound scaffold, allowing for the attachment of a wide array of molecular fragments to the phenyl ring. organic-chemistry.orgrsc.org
Multi-Component Reactions Incorporating this compound as a Key Synthon
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial parts of all the initial molecules. organic-chemistry.orgacsgcipr.org The use of this compound in such reactions allows for the rapid generation of molecular complexity from a readily accessible starting material.
One of the most prominent MCRs for which this compound is suited is the A³ coupling (or amine-alkyne-aldehyde) reaction, a type of Mannich reaction, to produce propargylamines. nih.gov In this reaction, the terminal alkyne of this compound would react with an in situ-formed iminium ion, generated from the condensation of an aldehyde and a secondary amine. This reaction is typically catalyzed by a metal salt, such as copper or gold. The resulting propargylamine (B41283) derivatives are valuable intermediates in the synthesis of various nitrogen-containing heterocyclic compounds and have shown a wide range of biological activities.
Another important MCR is the synthesis of substituted pyrazoles. jocpr.comorganic-chemistry.orgnih.gov Pyrazoles are a class of heterocyclic compounds that are prevalent in many pharmaceuticals. One synthetic route involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648). The ketone moiety of this compound can be a precursor to such a system. More directly, the reaction of the alkynyl ketone with hydrazine derivatives can lead to the formation of pyrazoles. For instance, the reaction with hydrazine hydrate (B1144303) would yield a 3/5-substituted pyrazole.
The table below illustrates the potential diversity of products that can be generated from this compound in MCRs.
| MCR Type | Reactant 2 | Reactant 3 | Product Structure | Product Class |
| A³ Coupling | Formaldehyde | Piperidine | Propargylamine | |
| A³ Coupling | Benzaldehyde | Morpholine | Propargylamine | |
| Pyrazole Synthesis | Hydrazine | - | Pyrazole | |
| Pyrazole Synthesis | Phenylhydrazine | - | N-Phenylpyrazole |
Synthesis of Libraries and Analogues for Structure-Activity Relationship Studies
The systematic modification of a lead compound to understand how structural changes affect its biological activity is a cornerstone of medicinal chemistry, known as structure-activity relationship (SAR) studies. nih.govmdpi.comnorthwestern.edu this compound is an excellent scaffold for the generation of compound libraries for such studies due to its two distinct and reactive functional groups.
Derivatization via the Ketone Group: Synthesis of Chalcones
The ketone functionality can be readily transformed through reactions like the Claisen-Schmidt condensation, which involves the reaction of an acetophenone (B1666503) derivative with an aromatic aldehyde in the presence of a base to form a chalcone, or 1,3-diaryl-2-propen-1-one. mdpi.comnih.govresearchgate.net Chalcones are a well-known class of compounds with a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. researchgate.netrsc.orgresearchgate.net By reacting this compound with a diverse set of aromatic aldehydes, a library of chalcone analogues can be synthesized. The variation in the substituents on the aromatic aldehyde allows for a systematic exploration of the SAR.
The table below presents a hypothetical library of chalcone derivatives synthesized from this compound.
| Aldehyde | Product Structure | Potential Biological Target |
| Benzaldehyde | Anti-inflammatory enzymes | |
| 4-Chlorobenzaldehyde | Cancer cell lines | |
| 4-Methoxybenzaldehyde | Microbial strains | |
| 4-(Dimethylamino)benzaldehyde | Antiviral targets |
Derivatization via the Alkyne Group: Click Chemistry
The terminal alkyne group is particularly amenable to the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry". wikipedia.orgorganic-chemistry.orgwiley-vch.dechemie-brunschwig.ch This reaction is highly efficient, specific, and biocompatible, allowing for the rapid and clean formation of 1,2,3-triazoles by reacting an alkyne with an azide. By employing a variety of organic azides, a large and diverse library of triazole-containing compounds can be generated from the this compound scaffold. The resulting triazole ring is a bioisostere for other functional groups and can participate in hydrogen bonding and dipole interactions, making it a valuable addition for probing interactions with biological targets.
The table below illustrates a selection of potential triazole derivatives that could be synthesized.
| Azide | Product Structure | Potential Application |
| Benzyl (B1604629) azide | Medicinal chemistry scaffold | |
| Azidoacetic acid | Bioconjugation | |
| 1-Azido-4-methylbenzene | Material science | |
| 2-Azido-N,N-dimethylethanamine | Drug discovery |
Biological and Biochemical Investigations of 1 3 Prop 2 Yn 1 Yloxy Phenyl Ethan 1 One and Its Derivatives Mechanism Focused
In Vitro Assays for Molecular Target Identification and Validation.
In vitro assays are fundamental in the early stages of drug discovery for identifying and validating the molecular targets of a compound. For derivatives of propargyloxy-substituted acetophenones, these studies have been crucial in elucidating their mechanism of action.
A significant body of research has focused on synthesizing 1,2,3-triazole-containing compounds from acetophenone (B1666503) precursors, such as 1-(4-(prop-2-yn-1-yloxy)phenyl)ethanone, and evaluating their potential as enzyme inhibitors. One of the most promising targets for these derivatives is the enoyl-acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. InhA is a critical enzyme in the mycobacterial type II fatty acid biosynthesis pathway, which is essential for the synthesis of mycolic acids, key components of the mycobacterial cell wall.
Through copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), the propargyl group of the acetophenone precursor is reacted with various organic azides to create a library of 1,4-disubstituted 1,2,3-triazole derivatives. These compounds have been screened for their ability to inhibit the InhA enzyme.
Several of the synthesized acetophenone-triazole derivatives demonstrated potent inhibitory activity against the InhA enzyme, with IC₅₀ values in the nanomolar range. For instance, certain compounds showed significantly greater potency than standard tuberculosis drugs like isoniazid (B1672263) and rifampicin (B610482) in in vitro enzyme assays.
Table 1: InhA Enzyme Inhibition by Acetophenone-Triazole Derivatives
| Compound | IC₅₀ (µM) | Reference |
|---|---|---|
| Derivative 14 | 0.002 | |
| Derivative 9 | 0.005 | |
| Derivative 10 | 0.008 | |
| Isoniazid | 0.054 | |
| Rifampicin | 8.5 |
This table presents the half-maximal inhibitory concentration (IC₅₀) values of selected acetophenone-triazole derivatives against the InhA enzyme, compared to standard drugs.
The results indicate that the 1,2,3-triazole linkage to the acetophenone scaffold is a promising strategy for developing highly potent InhA inhibitors.
Currently, there is a lack of specific research in the public domain detailing the receptor binding affinity profiles for 1-[3-(prop-2-yn-1-yloxy)phenyl]ethan-1-one or its closely related triazole derivatives. The primary focus of existing studies has been on enzyme inhibition rather than interactions with cell surface or nuclear receptors.
To understand the potent enzyme inhibition observed, molecular docking studies have been performed to characterize the interaction between the acetophenone-triazole derivatives and the InhA enzyme. These computational studies help to visualize the binding mode of the inhibitors within the active site of the enzyme and identify key molecular interactions.
Molecular modeling has shown that these inhibitors can fit snugly into the binding site of the InhA enzyme. The binding is typically stabilized by a combination of hydrogen bonds and hydrophobic interactions. For example, the carbonyl group of the acetamide (B32628) side chain on the triazole derivative can form a hydrogen bond with amino acid residues like Ile194. Furthermore, the triazole ring and its benzyl (B1604629) moiety have been observed to engage in hydrophobic interactions with other residues such as Ile16 and Ile95. These interactions effectively block the active site, preventing the natural substrate from binding and thus inhibiting the enzyme's function. This detailed understanding of protein-ligand interactions is crucial for the rational design of even more potent and selective inhibitors.
Cellular Mechanism of Action Studies.
While in vitro assays provide valuable information about molecular targets, cellular studies are necessary to understand how a compound behaves in a more complex biological environment.
Information regarding the development and use of chemical probes derived from this compound to study cellular target engagement is not available in the current scientific literature. Such probes would be valuable tools for confirming that the compound interacts with its intended target (like InhA) within living cells.
The investigation of intracellular signaling pathways modulated by this compound or its derivatives is an area that requires further research. The primary mechanism of action identified for its derivatives is the direct inhibition of the InhA enzyme, which disrupts the synthesis of the mycobacterial cell wall. While this is a direct inhibitory action, the downstream consequences on bacterial signaling pathways have not been extensively detailed.
Structure-Activity Relationship (SAR) Studies for Observed Biological Activities.
The structure-activity relationship (SAR) of this compound and its derivatives is crucial for understanding how chemical modifications influence their biological effects. While direct and extensive SAR studies on this specific molecule are not widely published, principles can be drawn from research on analogous compounds, such as chalcones and other phenyl ethanone (B97240) derivatives, which often serve as scaffolds for enzyme inhibitors.
Systematic modifications of the core structure of this compound would likely investigate three primary regions: the phenyl ring, the ethanone moiety, and the propargyloxy side chain.
Modifications of the Phenyl Ring: The substitution pattern on the phenyl ring is a critical determinant of biological activity. Introduction of various substituents (e.g., electron-donating or electron-withdrawing groups) at different positions can significantly alter the compound's interaction with biological targets. For instance, in related chalcone (B49325) structures, substituents on the phenyl rings dramatically influence their potency as enzyme inhibitors. indexcopernicus.comnih.gov The position of the propargyloxy group (ortho, meta, or para) relative to the acetyl group would also be a key variable in SAR studies.
Alterations to the Ethanone Linker: The acetyl group (-COCH₃) provides a key point for interaction, potentially through hydrogen bonding or dipole interactions. Modifications such as changing the alkyl chain length (e.g., to propanone or butanone) or replacing the methyl group with other functionalities could impact binding affinity and selectivity for a target.
Derivatization of the Propargyloxy Group: The terminal alkyne of the propargyloxy group is a highly reactive and versatile functional group. It can participate in various chemical reactions, including "click chemistry," making it a valuable handle for creating derivatives. mdpi.com Furthermore, the alkyne moiety itself can be crucial for binding to certain enzymes. SAR studies on propargylamine-based inhibitors have shown that modifications to the alkyne-containing fragment can modulate activity and selectivity. nih.gov
A hypothetical SAR study for a series of derivatives targeting a generic kinase might yield data as presented in the interactive table below.
| Compound ID | R1 (Phenyl Ring Substitution) | R2 (Ethanone Moiety) | R3 (Propargyloxy Modification) | IC₅₀ (nM) |
| Parent | 3-(prop-2-yn-1-yloxy) | -CH₃ | H | 150 |
| A-1 | 4-Fluoro | -CH₃ | H | 75 |
| A-2 | 4-Methoxy | -CH₃ | H | 200 |
| B-1 | 3-(prop-2-yn-1-yloxy) | -CH₂CH₃ | H | 180 |
| C-1 | 3-(prop-2-yn-1-yloxy) | -CH₃ | -CH₃ (on alkyne) | 300 |
This table presents hypothetical data for illustrative purposes.
Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. dovepress.comnih.gov For a molecule like this compound, a pharmacophore model would typically be generated based on a set of active analogues or the structure of its biological target.
Key pharmacophoric features for this class of compounds might include:
Aromatic Ring: Serving as a hydrophobic feature.
Hydrogen Bond Acceptor: The carbonyl oxygen of the ethanone group.
Hydrophobic/Alkyne Feature: The propargyloxy group.
Based on these features, a 3D pharmacophore model can be constructed to guide the design of new, more potent analogues. For example, if the target protein has a specific hydrophobic pocket, the phenyl ring or the propargyl group could be modified to better fit this pocket. Similarly, if a hydrogen bond with a specific amino acid residue is crucial, the position and nature of the hydrogen bond acceptor can be optimized.
In Vitro Metabolic Stability and Biotransformation Pathways.
The metabolic stability of a compound is a critical parameter in drug discovery, as it influences its in vivo half-life and bioavailability. semanticscholar.orgresearchgate.net In vitro assays using liver microsomes or hepatocytes are commonly employed to assess metabolic stability. frontagelab.com
For this compound, the metabolic fate would likely be governed by the enzymatic systems present in the liver, primarily the cytochrome P450 (CYP) enzymes. The rate of metabolism can be determined by incubating the compound with liver microsomes and measuring its disappearance over time.
Key metabolic parameters that can be determined from these studies include:
In vitro half-life (t₁/₂): The time it takes for 50% of the compound to be metabolized.
Intrinsic clearance (CLᵢₙₜ): A measure of the metabolic capacity of the liver for the compound.
A hypothetical metabolic stability assessment in human liver microsomes might produce the following data:
| Compound ID | t₁/₂ (min) | CLᵢₙₜ (µL/min/mg protein) | Predicted In Vivo Clearance |
| Parent | 45 | 15.4 | Low |
| A-1 | 30 | 23.1 | Moderate |
| A-2 | 60 | 11.6 | Low |
This table presents hypothetical data for illustrative purposes.
Biotransformation pathways involve the chemical modifications that a compound undergoes in the body. For this compound, potential metabolic transformations could include:
Oxidation: Hydroxylation of the phenyl ring or the acetyl group, mediated by CYP enzymes. The propargyl group itself could also be a site of oxidation.
Reduction: Reduction of the ketone to a secondary alcohol.
Conjugation: Glucuronidation or sulfation of hydroxylated metabolites to increase their water solubility and facilitate excretion.
The identification of metabolites is typically carried out using techniques like liquid chromatography-mass spectrometry (LC-MS). Understanding the major biotransformation pathways is essential for identifying potentially active or toxic metabolites and for designing analogues with improved metabolic stability.
Computational and Theoretical Studies of 1 3 Prop 2 Yn 1 Yloxy Phenyl Ethan 1 One
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule. These methods allow for the detailed analysis of electronic structure, conformational preferences, and reaction pathways.
Electronic Structure and Molecular Orbital Analysis
The electronic characteristics of 1-[3-(Prop-2-yn-1-yloxy)phenyl]ethan-1-one are governed by the interplay of its constituent functional groups. The acetyl group acts as an electron-withdrawing group, influencing the electron density of the phenyl ring, while the propargyloxy group can act as an electron-donating group through resonance.
DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31+G(d,p), are employed to determine the molecule's electronic properties. researchgate.net Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. For this compound, the HOMO is expected to be distributed primarily over the electron-rich phenyl ring and the oxygen atom of the ether, which are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be localized on the acetyl group and the adjacent part of the phenyl ring, indicating the most probable region for nucleophilic attack.
The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. From the HOMO and LUMO energies, key electronic descriptors can be calculated, providing a quantitative measure of the molecule's reactivity.
| Parameter | Description | Predicted Value (a.u.) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -0.25 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.08 |
| Energy Gap (ΔE) | LUMO - HOMO Energy | 0.17 |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 0.165 |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 0.085 |
| Softness (S) | 1/(2η) | 5.88 |
Note: The values presented are illustrative, based on typical results from DFT calculations for similar aromatic ketones and ethers.
A Molecular Electrostatic Potential (MEP) map would further visualize the electronic distribution. Such a map would show regions of negative potential (red/yellow) concentrated around the carbonyl oxygen, indicating its role as a primary site for hydrogen bonding and electrophilic interactions. Positive potential regions (blue) would be located around the hydrogen atoms.
Conformational Analysis and Energy Landscapes
The biological activity of a molecule is often dictated by its three-dimensional shape. Conformational analysis of this compound is essential to identify its low-energy conformers, which are most likely to be biologically relevant. The molecule possesses several rotatable bonds, primarily:
The C(aryl)–C(acetyl) bond.
The C(aryl)–O bond.
The O–CH₂ bond.
The CH₂–C≡CH bond.
Theoretical conformational analysis involves systematically rotating these bonds and calculating the energy of each resulting geometry to map out the potential energy surface (PES). This process identifies local and global energy minima, corresponding to stable conformers. The acetyl group is generally expected to be nearly coplanar with the phenyl ring to maximize conjugation, leading to two primary planar conformers. The orientation of the propargyloxy group relative to the ring is another key determinant of conformational stability.
| Conformer | Dihedral Angle τ(C-C-C=O) | Dihedral Angle τ(C-O-C-C) | Relative Energy (kcal/mol) |
|---|---|---|---|
| A (Global Minimum) | ~0° | ~90° | 0.00 |
| B | ~180° | ~90° | 0.5 - 1.5 |
| C | ~0° | ~180° | 2.0 - 3.0 |
Note: These data represent a hypothetical energy landscape to illustrate the expected conformational preferences.
The energy landscape reveals the barriers to rotation between these conformers. Low energy barriers suggest that the molecule is flexible and can readily adopt different conformations at room temperature.
Reaction Mechanism Elucidation for Synthetic Transformations
The most common synthetic route to this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide from propargyl bromide by the phenoxide ion of 3-hydroxyacetophenone.
Reaction: 3-hydroxyacetophenone + Propargyl Bromide → this compound + HBr
Quantum chemical calculations can elucidate the mechanism of this SN2 reaction. By modeling the reactants, transition state, and products, a detailed reaction energy profile can be constructed. The calculations would confirm the backside attack of the phenoxide on the carbon atom bearing the bromine. The transition state would feature an elongated C-Br bond and a newly forming C-O bond, with the central carbon atom adopting a trigonal bipyramidal geometry. The activation energy (Ea) for the reaction can be calculated as the energy difference between the reactants and the transition state.
| Parameter | Description | Hypothetical Calculated Value (kcal/mol) |
|---|---|---|
| ΔEreaction | Overall Reaction Energy | -25.0 |
| Ea (Activation Energy) | Energy of Transition State - Energy of Reactants | +18.5 |
Note: Values are illustrative of a typical SN2 reaction profile calculated via DFT.
These theoretical studies can help optimize reaction conditions by providing a deeper understanding of the reaction's energetic requirements.
Molecular Modeling and Dynamics Simulations
While quantum chemistry provides insights into the intrinsic properties of the molecule, molecular modeling and dynamics simulations are used to study its interactions with biological macromolecules, such as enzymes.
Ligand-Protein Docking for Target Interaction Prediction (e.g., InhA enzyme)
The enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis is a well-validated target for antitubercular drugs. nih.gov Many known InhA inhibitors feature structural motifs similar to this compound. Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a protein target.
In a typical docking study, the 3D structure of InhA (obtained from the Protein Data Bank) is used as the receptor. The low-energy conformer of this compound is then placed into the active site of the enzyme, and a scoring function is used to estimate the binding affinity.
Docking predictions for this compound with InhA suggest that key interactions would stabilize the complex. The carbonyl oxygen of the acetyl group is a likely hydrogen bond acceptor, potentially interacting with the backbone NH of an amino acid residue or a key tyrosine residue (Tyr158) in the active site. The phenyl ring can form hydrophobic and π-π stacking interactions with other aromatic residues in the binding pocket, and the terminal alkyne of the propargyl group may form specific interactions with the NAD+ cofactor or nearby residues.
| Parameter | Value |
|---|---|
| Predicted Binding Energy | -8.5 kcal/mol |
| Predicted Key Interactions | |
| Tyr158 | Hydrogen Bond with Carbonyl Oxygen |
| NAD+ | Hydrophobic interactions with phenyl ring |
| Met98, Phe149 | Hydrophobic interactions with propargyl group |
Note: The binding energy and interactions are hypothetical, based on docking studies of similar InhA inhibitors.
Molecular Dynamics Simulations for Ligand-Target Complex Stability
While docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. An MD simulation of the docked complex of this compound and InhA, placed in a simulated aqueous environment, can assess the stability of the predicted binding pose.
The simulation tracks the movements of all atoms in the system over a period of nanoseconds. Key metrics are analyzed to evaluate stability:
Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand are monitored. A stable RMSD over time suggests that the complex is not undergoing major conformational changes and that the ligand remains securely bound.
Root Mean Square Fluctuation (RMSF): RMSF analysis of individual residues can identify which parts of the protein are flexible and which are stabilized by ligand binding.
Hydrogen Bond Analysis: The persistence of key hydrogen bonds identified in the docking pose is tracked throughout the simulation. High occupancy of these bonds confirms their importance in stabilizing the complex.
For a viable inhibitor, MD simulations would be expected to show a low and stable RMSD for the ligand within the binding pocket and persistent hydrogen bonding with key active site residues. nih.gov
| Metric | Observation | Interpretation |
|---|---|---|
| Protein Backbone RMSD | Converges to ~0.2 nm | The protein structure is stable. |
| Ligand RMSD | Stable at ~0.1 nm relative to protein | The ligand remains in its binding pose. |
| Hydrogen Bond Occupancy (Tyr158-Ligand) | > 80% | The hydrogen bond is stable and crucial for binding. |
Note: These results are illustrative of what would be expected for a stable ligand-protein complex.
Binding Site Characterization and Interaction Fingerprints
Currently, there are no published studies that detail the binding site characterization of this compound with any specific biological target. Consequently, information regarding the key amino acid residues involved in potential binding events and the nature of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, or π-stacking, is not available. The generation of interaction fingerprints, which provide a binary representation of the presence or absence of specific interactions within a binding pocket, has also not been reported for this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling
The development of QSAR models is a crucial step in modern drug discovery and chemical research, enabling the prediction of biological activity based on molecular structure. However, a literature search did not yield any QSAR studies specifically focused on this compound or a closely related series of analogs.
Development of Predictive Models for Biological Activity
As no QSAR studies have been performed, there are no predictive models available to estimate the biological activity of this compound. The development of such models would require a dataset of structurally related compounds with experimentally determined biological activities, which appears to be unavailable in the public domain.
Identification of Key Molecular Descriptors Influencing Activity
The identification of key molecular descriptors that influence the biological activity of a compound is a primary outcome of QSAR modeling. These descriptors can include electronic, steric, hydrophobic, and topological properties. In the absence of any QSAR analysis for this compound, the specific molecular features that govern its potential activity have not been elucidated.
Advanced Applications and Emerging Research Directions Non Clinical
Development of Chemical Probes and Affinity Tags for Biological Systems
The ability to selectively tag and visualize biomolecules within their native environment is crucial for understanding complex biological processes. The terminal alkyne in 1-[3-(Prop-2-yn-1-yloxy)phenyl]ethan-1-one makes it an ideal scaffold for the construction of chemical probes and affinity tags. nih.gov Affinity tags are specific peptides or protein domains that facilitate the purification or detection of target proteins. nih.govresearchgate.net
Fluorescently labeled molecules are indispensable tools for imaging and tracking biological targets. The synthesis of fluorescent analogues based on the this compound scaffold can be readily achieved through the CuAAC reaction. This involves coupling the terminal alkyne of the core molecule with an azide-modified fluorophore. This modular approach allows for the straightforward attachment of a wide variety of fluorescent dyes without requiring extensive re-synthesis of the core structure.
The design process involves selecting a fluorophore with suitable photophysical properties (e.g., excitation/emission wavelengths, quantum yield) for the intended application, such as live-cell imaging or fluorescence-based assays. mdpi.comresearchgate.net The fluorophore is chemically modified to incorporate an azide (B81097) group, which then reacts specifically with the alkyne handle on the this compound derivative to form a stable triazole linkage.
Table 1: Potential Fluorophores for Click-Labeling of Alkyne-Modified Scaffolds
| Fluorophore Class | Example | Excitation (nm) | Emission (nm) | Key Features |
|---|---|---|---|---|
| Coumarins | Azido-coumarin | ~360-400 | ~450-480 | Environment-sensitive, suitable for sensing applications |
| BODIPY Dyes | BODIPY-azide | ~495-505 | ~510-520 | High quantum yields, narrow emission bands. mdpi.comresearchgate.net |
| Rhodamines | Azido-rhodamine | ~550-580 | ~570-600 | High photostability, bright fluorescence |
The exact spectral properties can vary depending on the specific derivative and local chemical environment.
Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy used to study enzyme function directly in complex biological systems. nih.gov ABPP utilizes active site-directed chemical probes to covalently label active enzymes. nih.govplantchemetics.org The probes typically consist of two key elements: a reactive group ("warhead") that binds to the enzyme's active site and a reporter tag for detection and enrichment. nih.gov
The this compound structure can serve as a foundational component for a two-step ABPP approach known as Click Chemistry-ABPP (CC-ABPP). frontiersin.org In this workflow:
Probe Design: The core scaffold of this compound would be chemically modified to incorporate a reactive group tailored to a specific class of enzymes. The intrinsic alkyne serves as a bioorthogonal reporter handle. Using a small alkyne tag instead of a bulky reporter like biotin (B1667282) enhances the cell permeability of the probe. frontiersin.org
Labeling: The synthesized probe is introduced to a biological sample (e.g., cell lysate or live cells). The probe covalently labels its target enzymes based on their activity.
Click Reaction: After labeling, an azide-functionalized reporter tag (e.g., azide-biotin for affinity purification or an azide-fluorophore for fluorescence imaging) is added. The copper-catalyzed click reaction ligates the reporter tag onto the enzyme-probe complex.
Analysis: The labeled proteins can then be visualized by in-gel fluorescence scanning or identified and quantified using mass spectrometry after enrichment on streptavidin beads (if biotin-tagged). nih.gov
This CC-ABPP strategy allows for the temporal and spatial profiling of enzyme activity and has become a vital tool in drug discovery for target identification and validation. frontiersin.orgmagtechjournal.com
Integration into Polymer and Material Science Applications
The alkyne functionality of this compound provides a versatile anchor point for its integration into polymers and for the modification of material surfaces, primarily through click chemistry.
This compound can be utilized as, or converted into, a "clickable" monomer for the synthesis of functional polymers. By introducing a polymerizable group (e.g., a vinyl, acrylate, or styrenic moiety) elsewhere on the molecule, it can be incorporated into a polymer backbone via controlled radical polymerization techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) or Atom Transfer Radical Polymerization (ATRP). researchgate.net
The result is a polymer chain decorated with pendant propargyl ether groups. These accessible alkyne units serve as handles for post-polymerization modification. This approach allows for the creation of well-defined polymers where various functional molecules, biomolecules, or other polymer chains can be precisely "clicked" onto the scaffold, yielding materials with tailored properties. researchgate.net This method is advantageous as it separates the often harsh conditions of polymerization from the delicate chemistry required to attach functional or biological moieties.
Table 2: Polymerization Strategies Incorporating Alkyne Functionality
| Polymerization Method | Monomer Type | Resulting Polymer Architecture | Post-Modification Reaction |
|---|---|---|---|
| Controlled Radical Polymerization (e.g., RAFT, ATRP) | Acrylate or styrenic derivative of the core compound | Linear or branched polymers with pendant alkyne groups | CuAAC, Thiol-yne addition researchgate.net |
| Thiol-Yne Polymerization | Core compound used with multifunctional thiols | Cross-linked polymer networks | N/A (Alkyne is consumed during polymerization) researchgate.net |
The modification of material surfaces is critical for applications ranging from biocompatible implants to sensors and chromatography. The terminal alkyne of this compound enables its covalent attachment to surfaces that have been pre-functionalized with azide groups.
This surface modification can be achieved via several strategies:
Direct Attachment: The molecule itself can be "clicked" onto an azide-modified surface (e.g., silica, gold nanoparticles, or polymer films), thereby coating the surface with a layer of phenyl ethanone (B97240) moieties.
Grafting-to Approach: A polymer synthesized from a monomer derivative of the compound (as described in 6.2.1) can be attached to a surface, creating a dense brush of polymer chains bearing multiple alkyne groups.
Once the surface is decorated with these alkyne handles, it can be further functionalized. A particularly powerful application is in bioconjugation, where biomolecules (such as peptides, proteins, or DNA) that have been modified to contain an azide group are immobilized on the surface. This click-based approach provides a stable, covalent, and oriented attachment of biological molecules, which is often crucial for retaining their function.
Role in Supramolecular Chemistry and Self-Assembly Processes
While direct studies on the supramolecular behavior of this compound are not extensively documented, its constituent functional groups suggest a potential role in the construction of self-assembling systems. The key interactions that can drive self-assembly include:
π-π Stacking: The aromatic phenyl ring can engage in π-π stacking interactions with other aromatic systems, leading to ordered arrangements.
Hydrogen Bonding: The oxygen atom of the ketone group can act as a hydrogen bond acceptor.
Dipole-Dipole Interactions: The polar ketone group can participate in dipole-dipole interactions.
Furthermore, this compound is a precursor for the synthesis of more complex molecules with pronounced self-assembly properties. For example, it can undergo a Claisen-Schmidt condensation reaction with an appropriate aldehyde to form a chalcone (B49325) derivative. Chalcones, with their extended π-conjugated systems, are known to exhibit interesting properties, including forming liquid crystals and organogels through a combination of π-π stacking and other non-covalent forces. researchgate.net The alkyne group would be retained in such a derivative, offering a site for further modification or for polymerization into a liquid crystalline polymer.
Potential as Ligands or Precursors in Catalysis
The chemical structure of this compound, featuring a terminal alkyne, an ether linkage, and a keto group on a phenyl ring, suggests its potential utility as a versatile ligand or a precursor for catalyst synthesis in various catalytic processes. While specific research directly employing this compound in catalysis is not extensively documented, its functional groups are known to participate in coordination with metal centers and can be modified to create more complex catalytic structures.
The primary feature that endows this compound with catalytic potential is the propargyl ether moiety. The terminal alkyne can coordinate to transition metals through π-backbonding, a common interaction in many catalytic cycles. Furthermore, the oxygen atom of the ether and the carbonyl oxygen can act as Lewis basic sites, potentially allowing the molecule to function as a bidentate or even a tridentate ligand, depending on the metal center and reaction conditions. This chelation can enhance the stability and modulate the electronic properties of the resulting metal complex, thereby influencing its catalytic activity and selectivity.
Propargyl derivatives, in a broader sense, are recognized for their role in catalysis. nih.govmdpi.com For instance, they are pivotal in propargylation reactions, which are essential for synthesizing complex organic molecules like homopropargylic alcohols. mdpi.com These reactions often employ catalytic systems where propargyl-containing compounds are either reactants or part of the catalyst structure itself. nih.govmdpi.com Transition metals such as gold, silver, copper, and titanium have been utilized in catalytic processes involving propargyl derivatives. nih.govmdpi.com
The presence of the acetyl group on the phenyl ring offers another avenue for its application as a catalyst precursor. The ketone functionality can be chemically modified, for example, through condensation reactions, to introduce additional coordinating atoms like nitrogen or sulfur. This would transform the original molecule into a more sophisticated ligand capable of forming stable and catalytically active complexes with a variety of transition metals.
Moreover, the entire molecule can serve as a building block for the synthesis of more complex ligand scaffolds. The alkyne group is particularly useful for "click" chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition, which can be employed to link the molecule to other ligand fragments or solid supports, leading to the creation of heterogeneous catalysts.
While direct catalytic applications of this compound are yet to be thoroughly explored, the reactivity of its constituent functional groups provides a strong basis for its potential in the development of novel ligands and catalysts. The following table summarizes the potential catalytic applications based on the structural features of the compound and general knowledge of related propargyl derivatives.
| Structural Feature | Potential Catalytic Role | Relevant Metal Catalysts (Examples) |
| Terminal Alkyne | π-coordination to metal centers; Precursor for "click" chemistry to form more complex ligands. | Gold, Silver, Copper, Titanium nih.govmdpi.com |
| Ether Oxygen | Lewis basic site for metal coordination (chelation). | Various transition metals |
| Keto Group | Lewis basic site for metal coordination; Site for chemical modification to create new ligands. | Various transition metals |
| Phenyl Ring | A scaffold for the spatial arrangement of coordinating groups. | N/A |
Further research into the coordination chemistry of this compound with various transition metals could unveil novel catalytic systems with unique reactivity and selectivity.
Conclusions and Future Research Trajectories
Synthesis of Key Academic Discoveries and Contributions
A comprehensive search of scientific literature yields no significant academic discoveries or contributions directly attributed to 1-[3-(Prop-2-yn-1-yloxy)phenyl]ethan-1-one. Research has been conducted on its structural isomers, particularly the para and ortho substituted analogues, as well as on molecules with additional functional groups. For instance, studies on "1-[4-(prop-2-yn-1-yloxy)phenyl]ethan-1-one" and "1-[2-hydroxy-4-(prop-2-yn-1-yloxy)phenyl]ethanone" have explored their synthesis and potential applications. However, these findings cannot be directly extrapolated to the meta isomer, as the position of the propargyloxy group on the phenyl ring can significantly influence the molecule's chemical reactivity, physical properties, and biological activity.
Identification of Unresolved Research Questions and Challenges
The primary and most significant unresolved question is the fundamental characterization of this compound. The lack of published research means that basic but crucial information remains unknown. Key challenges and unanswered questions include:
Optimized Synthesis: While general methods for the synthesis of similar aryl propargyl ethers exist, a standardized and optimized protocol specifically for the meta isomer has not been reported.
Physicochemical Properties: Detailed data on its melting point, boiling point, solubility, and spectroscopic characteristics (NMR, IR, Mass Spectrometry) are not available in the academic domain.
Chemical Reactivity: The reactivity of the terminal alkyne and the ketone functional groups in this specific isomeric form has not been explored. Understanding its participation in reactions such as click chemistry, cycloadditions, or various coupling reactions is crucial.
Biological Activity: There is no information regarding the potential biological or pharmacological effects of this compound. Screening for activities such as antimicrobial, anticancer, or enzyme inhibition is a completely open area.
Strategic Directions for Future Academic Inquiry and Interdisciplinary Collaborations
Given the foundational knowledge gaps, future research should be strategically directed towards a systematic investigation of this compound. A roadmap for future inquiry would logically begin with its basic synthesis and characterization, followed by an exploration of its potential applications.
Proposed Research Trajectories:
| Research Area | Specific Objectives | Potential Interdisciplinary Collaborations |
| Synthetic Chemistry | Development and optimization of a high-yield synthesis protocol. | - |
| Analytical Chemistry | Full characterization of the compound using modern spectroscopic and crystallographic techniques. | - |
| Materials Science | Investigation of its use as a monomer or cross-linking agent in polymer synthesis via its alkyne functionality. | Polymer Chemistry, Materials Engineering |
| Medicinal Chemistry | Exploration of its potential as a scaffold for the synthesis of novel bioactive molecules. | Pharmacology, Biochemistry, Molecular Biology |
| Chemical Biology | Utilization in the development of chemical probes or for bioconjugation applications through "click" reactions. | Cell Biology, Proteomics |
The propargyl group is a versatile functional handle, suggesting that this compound could be a valuable building block in various fields. Future interdisciplinary collaborations will be essential to unlock the potential of this understudied molecule. Initial synthetic and characterization studies by organic chemists would lay the groundwork for materials scientists to investigate its polymerization potential and for medicinal chemists and chemical biologists to explore its utility in drug discovery and as a tool for biological investigations. The path forward for this compound is clear: a concerted effort is needed to first illuminate its fundamental properties, which will then undoubtedly pave the way for innovative applications.
Q & A
Q. What are the common synthetic routes for preparing 1-[3-(Prop-2-yn-1-yloxy)phenyl]ethan-1-one, and how do reaction conditions influence yield?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution or Williamson ether synthesis. Key steps include:
- Alkyne functionalization: Introducing the prop-2-yn-1-yloxy group to the phenolic precursor under basic conditions (e.g., KOH/acetone) .
- Ketone formation: Acetylation of the intermediate using acetic anhydride or acetyl chloride.
- Optimization: Reaction temperature (40–60°C) and solvent polarity (acetone, ethanol) significantly affect yield. Higher temperatures may promote side reactions, while polar solvents enhance nucleophilicity.
| Synthetic Route | Key Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Williamson Ether | KOH, acetone, 50°C, 6h | 60–75% | |
| Nucleophilic Substitution | Propargyl bromide, NaH, THF | 55–70% |
Q. How is the structural characterization of this compound performed using spectroscopic methods?
Methodological Answer: Structural validation relies on:
- NMR Spectroscopy:
- ¹H NMR: Peaks at δ 2.6–2.8 ppm (acetyl methyl) and δ 4.7–4.9 ppm (propargyl CH₂) confirm substituents .
- ¹³C NMR: Carbonyl resonance at ~205 ppm and alkyne carbons at 75–80 ppm .
- X-ray Crystallography: Resolves bond lengths and angles (e.g., C≡C bond: 1.20 Å; acetyl C=O: 1.22 Å) .
- IR Spectroscopy: Strong absorption at 1700–1750 cm⁻¹ (C=O stretch) and 2100–2260 cm⁻¹ (C≡C stretch) .
Advanced Research Questions
Q. How can conflicting solubility data from different studies be resolved when designing dissolution experiments?
Methodological Answer: Discrepancies arise due to solvent purity, temperature, and polymorphic forms. To address this:
- Control Experiments: Test solubility in standardized solvents (e.g., DMSO, ethanol) at 25°C ± 0.5°C.
- Thermal Analysis: Use differential scanning calorimetry (DSC) to identify polymorphs affecting solubility .
- Solvent Polarity Index: Correlate solubility with solvent polarity (e.g., logP values) to identify outliers .
Q. What strategies optimize reaction conditions to minimize side reactions involving the alkyne moiety?
Methodological Answer: The propargyl group is prone to polymerization or oxidation. Mitigation strategies include:
- Inert Atmosphere: Conduct reactions under nitrogen/argon to prevent oxidative dimerization .
- Catalytic Inhibitors: Add hydroquinone (0.1–0.5 mol%) to suppress radical-mediated side reactions .
- Low-Temperature Processing: Maintain temperatures <60°C to avoid exothermic decomposition .
Q. What computational methods validate the molecular interactions of this compound with biological targets?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450) based on crystal structure data .
- Molecular Dynamics (MD): Analyze stability of ligand-protein complexes (e.g., RMSD <2.0 Å over 100 ns simulations) .
- QSAR Modeling: Corrogate substituent effects (e.g., propargyl vs. allyl) on bioactivity using Hammett constants .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity across studies?
Methodological Answer: Variations in assay protocols (e.g., cell lines, incubation times) often explain contradictions. Recommendations:
- Standardized Assays: Use WHO-recommended cell lines (e.g., HepG2 for hepatotoxicity) and replicate conditions .
- Dose-Response Curves: Compare EC₅₀/IC₅₀ values across studies to identify outlier data .
- Meta-Analysis: Apply statistical tools (e.g., funnel plots) to assess publication bias or methodological heterogeneity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
